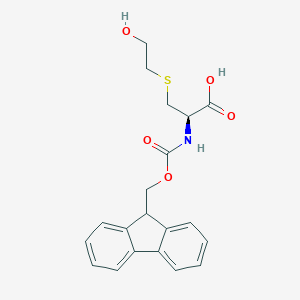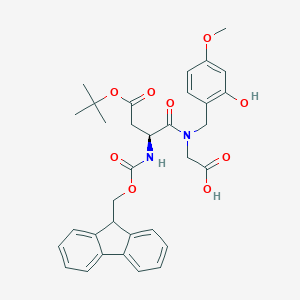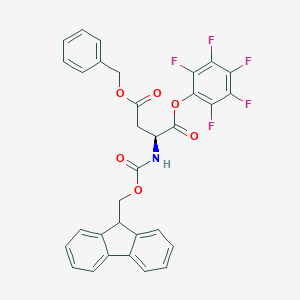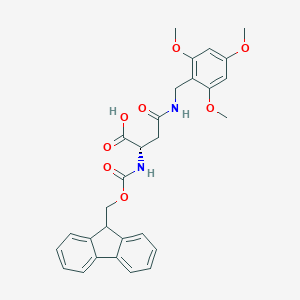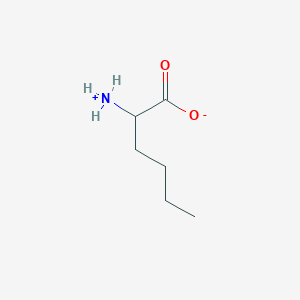
1-(Fmoc-アミノ)シクロヘキサンカルボン酸
概要
説明
1-(Fmoc-amino)cyclohexanecarboxylic acid is an active pharmaceutical ingredient (API) and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and the agrochemicals industry . It is also used as raw materials for sodium fluosilicate and potassium fluosilicate .
Molecular Structure Analysis
The molecular formula of 1-(Fmoc-amino)cyclohexanecarboxylic acid is C22H23NO4 . The molecular weight is 365.42 g/mol .Physical And Chemical Properties Analysis
1-(Fmoc-amino)cyclohexanecarboxylic acid is a white powder . It has a melting point of 185-187 °C . It is insoluble in water .科学的研究の応用
ペプチド合成
FMOC-AC6C-OHは、特にペプチドの組み立てのためのビルディングブロックとして機能する固相ペプチド合成(SPPS)において、ペプチド合成で広く使用されています。 Fmoc基は合成過程においてアミノ基を保護し、目的のペプチド鎖を形成するためにアミノ酸を逐次的に付加することを可能にします .
有機合成
重要な原料および中間体として、FMOC-AC6C-OHは、さまざまな有機合成用途で使用されています。 複数の反応経路に関与できる反応性官能基のために、複雑な有機化合物の形成における役割は非常に重要です .
医薬品業界
医薬品業界では、FMOC-AC6C-OHはさまざまな医薬品の合成における中間体として使用されています。 その構造特性は、さまざまな薬理学的に活性な化合物を生成するのに適しています .
農薬業界
FMOC-AC6C-OHは、農薬業界でも、殺虫剤や除草剤の有効成分として機能する化合物を合成するために使用されています .
フッ化ケイ酸塩の製造
最後に、FMOC-AC6C-OHは、さまざまな産業プロセスで用途があるフッ化ケイ酸ナトリウムおよびフッ化ケイ酸カリウムの製造のための原料として使用されています .
Safety and Hazards
1-(Fmoc-amino)cyclohexanecarboxylic acid can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
作用機序
Target of Action
It’s noted that this compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals industry .
Mode of Action
It’s known to be used in peptide synthesis , which suggests it may interact with other molecules to form peptides in a biochemical context.
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution in a biological system.
Result of Action
Given its role in peptide synthesis , it can be inferred that it may contribute to the production of biologically active peptides, influencing various cellular processes.
Action Environment
It’s recommended to store the compound in a cool place, tightly closed in a dry and well-ventilated place, away from strong oxidizing agents . This suggests that environmental conditions such as temperature, humidity, and exposure to certain chemicals can affect the stability of the compound.
特性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-20(25)22(12-6-1-7-13-22)23-21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIVAWBKUQJNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373232 | |
| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162648-54-6 | |
| Record name | 1-[(Fmoc)amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162648-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

